

Spectroscopic Analysis of Divinyltetramethyldisiloxane: A Technical Guide

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Compound of Interest

Compound Name: *Divinyl tetramethyldisiloxane*

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,3-Divinyltetramethyldisiloxane ($C_8H_{18}OSi_2$). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound and require a detailed understanding of its spectral characteristics for identification, quality control, and reaction monitoring. The document outlines key spectral data in structured tables, provides detailed experimental protocols for data acquisition, and illustrates the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Divinyltetramethyldisiloxane by providing detailed information about the hydrogen (1H) and carbon (^{13}C) atomic environments.

1H NMR Spectral Data

The proton NMR spectrum of Divinyltetramethyldisiloxane is characterized by two main sets of signals corresponding to the vinyl and the methyl protons. The vinyl protons exhibit a complex splitting pattern due to geminal, cis, and trans couplings.

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
Si-CH ₃	0.144	Singlet	-
=CH ₂ (geminal, trans to Si)	5.726	Doublet of Doublets	J = 4.0, 20.3
=CH ₂ (geminal, cis to Si)	5.930	Doublet of Doublets	J = 4.0, 14.9
Si-CH=	6.116	Doublet of Doublets	J = 14.9, 20.3

(Data sourced from a 400 MHz spectrum in CDCl₃)[1]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides complementary information, confirming the presence of the two distinct carbon environments in the molecule.

Assignment	Chemical Shift (δ , ppm)
Si-CH ₃	~1.0
Si-CH=CH ₂	~133.8
Si-CH=CH ₂	~139.2

(Data represents typical values for vinyl-substituted siloxanes)[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in Divinyltetramethyldisiloxane by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum is dominated by strong absorptions from the Si-O-Si and vinyl groups.

Frequency (cm ⁻¹)	Vibration Type	Assignment
~3056	C-H Stretch	=C-H (Vinyl)
~2962	C-H Stretch	-CH ₃ (Asymmetric)
~1600	C=C Stretch	C=C (Vinyl)
~1410	C-H Bend	Si-CH=CH ₂ (Scissoring)
~1260	C-H Bend	Si-CH ₃ (Symmetric)
1080 - 1040	Si-O-Si Stretch	Si-O-Si (Asymmetric)
~1010	=C-H Bend	=C-H (In-plane)
~960	=C-H Bend	=C-H (Out-of-plane)
~800	Si-C Stretch / -CH ₃ Rock	Si-C / Si-CH ₃

(Data compiled from
established organosilicon
spectra-structure correlations)

[3][4][5]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures.

NMR Spectroscopy Protocol

These protocols are applicable for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid organosilicon compounds.

- Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of Divinyltetramethyldisiloxane in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[6]

- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard for chemical shifts ($\delta = 0.00$ ppm for both ^1H and ^{13}C).
- Instrument Setup: Place the NMR tube in a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically used. For the low-sensitivity ^{29}Si nucleus, polarization transfer techniques like DEPT can be employed to enhance signal intensity.[7]
- Data Acquisition: Acquire the Free Induction Decay (FID) for both ^1H and ^{13}C nuclei. Proton decoupling is typically used during ^{13}C acquisition to simplify the spectrum and improve the signal-to-noise ratio.
- Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to ensure accurate integration and peak picking.

IR Spectroscopy (FTIR) Protocol

Divinyltetramethyldisiloxane is a liquid, making IR analysis straightforward using either transmission or Attenuated Total Reflectance (ATR) methods.

Method A: Transmission using Salt Plates (Neat Liquid)[8][9]

- Sample Preparation: Place one to two drops of the neat (undiluted) liquid sample onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl).[8][9]
- Cell Assembly: Place a second salt plate on top of the first, creating a thin, uniform liquid film between them.
- Background Collection: Ensure the sample compartment of the FTIR spectrometer is empty and collect a background spectrum. This accounts for atmospheric CO_2 and H_2O , as well as any instrument-related signals.
- Sample Analysis: Place the assembled salt plate "sandwich" into the sample holder in the spectrometer's beam path and acquire the sample spectrum. A typical spectral range is 4000 to 400 cm^{-1} .[10]

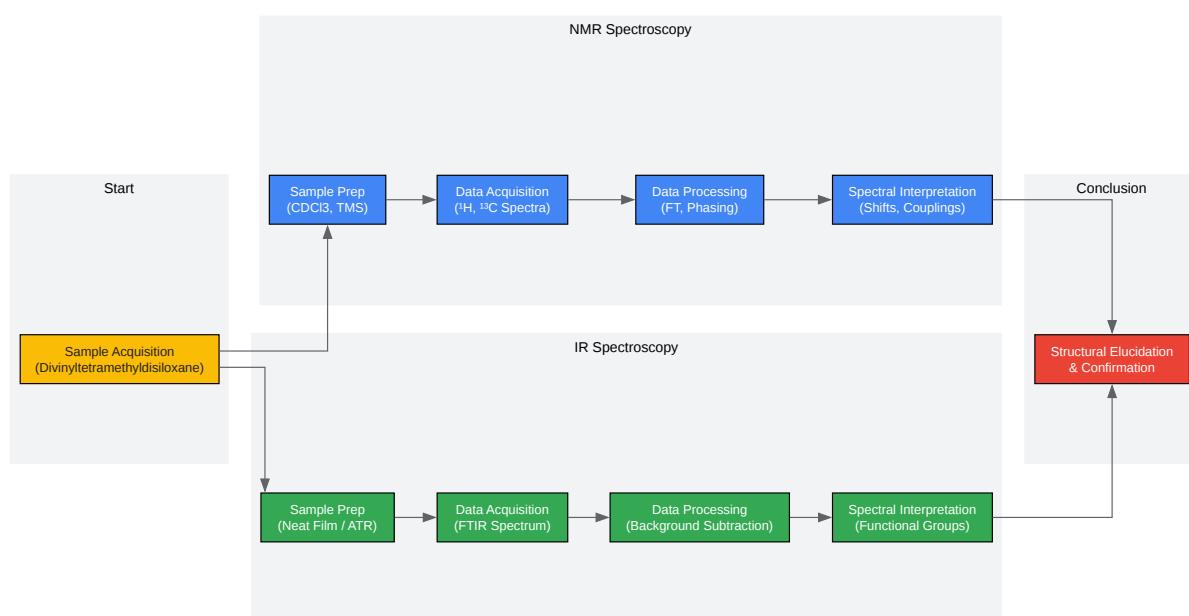
- Cleaning: After analysis, thoroughly clean the salt plates with a suitable dry solvent (e.g., methylene chloride or acetone) to prevent contamination of future samples.[8]

Method B: Attenuated Total Reflectance (ATR)[10][11]

- Crystal Cleaning: Ensure the surface of the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).
- Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum.
- Sample Application: Place a single drop of Divinyltetramethyldisiloxane directly onto the ATR crystal, ensuring it completely covers the crystal surface.[11]
- Sample Analysis: Acquire the sample spectrum. If a pressure arm is available, apply consistent pressure to ensure good contact between the sample and the crystal.[11]
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Visualization of Analytical Workflow

The logical flow from sample preparation to structural elucidation via parallel spectroscopic techniques is a critical concept in chemical analysis.

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Workflow for the spectroscopic analysis of a chemical compound.

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